molecular formula C19H28O4 B14146348 2,2'-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) CAS No. 19744-85-5

2,2'-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Cat. No.: B14146348
CAS No.: 19744-85-5
M. Wt: 320.4 g/mol
InChI Key: WZFOYJQXRXGQTM-UHFFFAOYSA-N
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Description

2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound known for its unique structural properties and significant biological activities This compound belongs to the class of tetraketones, which are characterized by the presence of four ketone groups

Chemical Reactions Analysis

Types of Reactions

2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. This activity is primarily mediated through the donation of hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
  • 2,2’-Propane-1,3-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
  • 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Uniqueness

Compared to similar compounds, 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable crystals and its significant antioxidant activity make it a valuable compound for various applications .

Properties

CAS No.

19744-85-5

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H28O4/c1-6-11(16-12(20)7-18(2,3)8-13(16)21)17-14(22)9-19(4,5)10-15(17)23/h11,20,22H,6-10H2,1-5H3

InChI Key

WZFOYJQXRXGQTM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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